1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group and a benzenesulfonyl group that is further substituted with fluoro and trifluoromethyl groups. The unique structural features of this compound make it a valuable subject for research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl chloride intermediate: This involves the reaction of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride with a suitable base.
Nucleophilic substitution: The benzenesulfonyl chloride intermediate undergoes nucleophilic substitution with piperidine to form the sulfonamide.
Carboxamide formation:
Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .
Wissenschaftliche Forschungsanwendungen
1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of materials with unique properties, such as fluorinated polymers and surfactants
Wirkmechanismus
The mechanism of action of 1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The piperidine ring and carboxamide group contribute to the overall stability and solubility of the compound, facilitating its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
1-Fluoro-3-(trifluoromethyl)benzene: Another related compound, differing in the absence of the sulfonyl and piperidine groups.
3-Fluoro-4-(trifluoromethyl)benzoic acid: This compound has a carboxylic acid group instead of the sulfonyl and piperidine groups, leading to different chemical properties and applications .
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H14F4N2O3S |
---|---|
Molekulargewicht |
354.32 g/mol |
IUPAC-Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H14F4N2O3S/c14-11-2-1-9(7-10(11)13(15,16)17)23(21,22)19-5-3-8(4-6-19)12(18)20/h1-2,7-8H,3-6H2,(H2,18,20) |
InChI-Schlüssel |
AMKOVSUGNLZLKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.